2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Description
Historical Context of Pyrazole Chemistry
The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this distinctive class of five-membered heterocyclic compounds. Knorr's seminal discovery emerged serendipitously during his attempts to synthesize quinoline derivatives with antipyretic activity, when he accidentally obtained antipyrine, a compound that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This fortuitous discovery marked the beginning of systematic investigations into pyrazole chemistry and its potential applications.
The synthetic methodology for pyrazole compounds underwent significant advancement through the work of Hans von Pechmann in 1898, who developed a classical synthesis route using acetylene and diazomethane as starting materials. This method established fundamental principles for pyrazole construction that continue to influence synthetic strategies today. The historical progression of pyrazole chemistry gained further momentum when the first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, challenging the prevailing assumption that pyrazoles could not occur naturally.
The evolution of pyrazole chemistry throughout the twentieth century has been characterized by the recognition of these compounds as privileged scaffolds in medicinal chemistry. Notable pharmaceutical applications emerged with compounds such as celecoxib and the anabolic steroid stanozolol, both containing the pyrazole ring system. This historical development demonstrates how the fundamental discoveries of the late nineteenth century laid the groundwork for contemporary applications in drug discovery and materials science.
The methodological advancement in pyrazole synthesis has been particularly notable in the development of Knorr-type reactions, which involve the condensation of 1,3-diketones with hydrazine derivatives. These synthetic approaches have proven versatile for generating diverse pyrazole derivatives, including those bearing nitro substituents that are of particular relevance to the compound under investigation. The historical trajectory from Knorr's initial discovery to modern synthetic methodologies illustrates the continuous evolution and refinement of heterocyclic chemistry principles.
Significance of Nitro-substituted Pyrazoles in Chemical Research
Nitro-substituted pyrazoles have emerged as compounds of exceptional interest across multiple research domains, primarily due to their unique combination of structural features and resulting properties. The presence of the nitro group significantly modifies the electronic characteristics of the pyrazole ring, creating compounds with enhanced energetic properties and altered biological activities. These modifications have positioned nitro-substituted pyrazoles at the forefront of energetic materials research, where they serve as potential replacements for traditional explosive compounds.
Research investigations have demonstrated that nitro-substituted pyrazoles exhibit remarkable thermal stability combined with high detonation velocities and pressures. For instance, compounds such as 4-nitropyrazole have been characterized as having low detonation velocity but high detonation pressure, making them promising candidates for specialized applications in energetic materials. The systematic study of these compounds has revealed structure-property relationships that guide the design of next-generation energetic materials with improved safety profiles and performance characteristics.
The pharmaceutical significance of nitro-substituted pyrazoles extends beyond energetic applications to include their role as building blocks for biologically active compounds. These compounds serve as intermediates in the synthesis of various therapeutic agents, including selective enzyme inhibitors and compounds with potential applications in treating neurological disorders. The nitro functionality provides a handle for further chemical transformations, enabling the construction of more complex molecular architectures through reduction, substitution, and cyclization reactions.
From a fundamental chemistry perspective, nitro-substituted pyrazoles offer valuable insights into the interplay between electronic effects and molecular properties. The electron-withdrawing nature of the nitro group significantly influences the acid-base properties of the pyrazole ring, with compound 4-nitropyrazole exhibiting a predicted pKa value of 9.63, which represents a substantial shift from the parent pyrazole system. These electronic modifications also affect intermolecular interactions, solubility patterns, and reactivity profiles, making these compounds excellent subjects for investigating structure-property relationships in heterocyclic systems.
The research significance of nitro-substituted pyrazoles is further enhanced by their role in advancing synthetic methodology. The development of efficient synthetic routes to these compounds has led to innovations in nitration chemistry, regioselective functionalization, and multi-step synthetic sequences. These methodological advances have broader implications for heterocyclic chemistry, providing new tools and strategies that can be applied to the synthesis of other nitrogen-containing ring systems.
Position of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in Heterocyclic Chemistry
The compound this compound occupies a unique position within heterocyclic chemistry due to its integration of multiple functional groups within a single molecular framework. The molecular formula C₇H₉N₃O₄ with a molecular weight of 199.17 daltons represents a carefully balanced combination of the pyrazole heterocycle, nitro functionality, and carboxylic acid group. This structural arrangement creates a compound that bridges several important areas of chemical research, from fundamental heterocyclic chemistry to applied materials science.
The positioning of the nitro group at the 4-position of the pyrazole ring represents a particularly significant structural feature, as this substitution pattern influences both the electronic properties and reactivity of the entire molecule. Research has demonstrated that 4-nitro substitution in pyrazole systems creates compounds with distinct properties compared to other regioisomers, affecting parameters such as thermal stability, solubility, and chemical reactivity. The specific positioning of the nitro group in this compound allows for unique intermolecular interactions and provides opportunities for further chemical transformations.
The incorporation of the carboxylic acid functionality through the propanoic acid side chain introduces additional complexity to the molecular architecture. This structural feature provides the compound with amphiphilic characteristics, combining the electron-deficient pyrazole-nitro system with the polar, hydrogen-bonding capable carboxylic acid group. The methyl substitution on the propanoic acid chain further modifies the steric and electronic environment around the carboxyl group, creating a compound with distinctive physical and chemical properties.
Within the broader context of heterocyclic chemistry, this compound exemplifies the principle of functional group compatibility and synergistic effects. The successful integration of the pyrazole ring, nitro group, and carboxylic acid functionality demonstrates how careful molecular design can create compounds that retain the beneficial properties of each component while generating new characteristics that emerge from their combination. This approach to molecular architecture represents an important strategy in contemporary heterocyclic chemistry for developing compounds with tailored properties.
The compound's position in heterocyclic chemistry is further defined by its potential applications as a synthetic intermediate and building block. The presence of multiple reactive sites within the molecule provides numerous opportunities for chemical modification and derivatization, making it a valuable starting material for the synthesis of more complex heterocyclic systems. This versatility positions the compound as a useful tool in the synthetic chemist's arsenal for accessing diverse molecular architectures based on the pyrazole scaffold.
Research Objectives and Scientific Scope
The scientific investigation of this compound encompasses multiple research objectives that reflect the compound's multifaceted nature and potential applications. Primary research objectives focus on establishing comprehensive structure-property relationships that can guide the rational design of related compounds with enhanced or modified characteristics. These investigations seek to understand how the specific arrangement of functional groups within this molecule influences its physical, chemical, and potentially biological properties.
A fundamental research objective involves the detailed characterization of the compound's molecular properties, including its conformational preferences, intermolecular interactions, and electronic structure. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational chemistry methods provide insights into the three-dimensional structure and electronic distribution within the molecule. These investigations contribute to a deeper understanding of how the nitro group and carboxylic acid functionality influence the overall molecular behavior.
The scientific scope extends to investigating the compound's potential as a synthetic building block for accessing more complex molecular architectures. Research in this area focuses on developing efficient synthetic transformations that can exploit the multiple reactive sites present in the molecule. These investigations include studies of the compound's reactivity toward various chemical reagents, its stability under different reaction conditions, and its utility in multi-step synthetic sequences leading to structurally diverse products.
Another significant research objective involves exploring the compound's potential applications in specialized areas such as energetic materials research and pharmaceutical chemistry. The presence of the nitro group suggests possible applications in energetic materials, while the carboxylic acid functionality provides opportunities for biological activity. Research in these areas seeks to establish whether the unique combination of functional groups in this compound provides advantages over existing materials or compounds in these applications.
The scientific scope also encompasses fundamental studies of how this compound fits within the broader landscape of pyrazole chemistry and heterocyclic systems. Comparative studies with related compounds help establish structure-activity relationships and provide insights into the factors that control molecular properties in nitrogen-containing heterocycles. These investigations contribute to the development of predictive models that can guide the design of new compounds with desired characteristics.
| Research Objective | Scientific Focus | Methodological Approach | Expected Outcomes |
|---|---|---|---|
| Structural Characterization | Molecular geometry and electronic properties | Nuclear magnetic resonance, X-ray crystallography, computational modeling | Complete structural assignment and property prediction |
| Synthetic Applications | Building block utility and reactivity | Multi-step synthesis, reaction optimization, product characterization | New synthetic methodologies and compound libraries |
| Property Investigation | Physical and chemical characteristics | Thermal analysis, solubility studies, stability testing | Comprehensive property database |
| Application Development | Specialized uses and performance evaluation | Application-specific testing, comparative studies | Identification of practical applications |
Properties
IUPAC Name |
2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIICHRJLLUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246641 | |
| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784132-06-5 | |
| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784132-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Steps
| Step No. | Reaction Step | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Pyrazole Ring Formation | Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole core. | Hydrazine hydrate, β-diketones or β-ketoesters, acidic or basic medium |
| 2 | Nitration | Electrophilic aromatic substitution to introduce the nitro group at the 4-position of pyrazole. | Mixed acid nitration (concentrated HNO3 and H2SO4), low temperature control |
| 3 | N-Alkylation | Alkylation of the pyrazole nitrogen with 2-chloro-2-methylpropanoic acid or equivalent alkyl halide. | Alkyl halide (e.g., 2-chloro-2-methylpropanoic acid), base such as K2CO3 or NaH, polar aprotic solvent |
| 4 | Purification and Isolation | Crystallization or chromatography to isolate pure 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | Solvent extraction, recrystallization from suitable solvents |
Research Findings and Methodological Variations
Pyrazole Formation: The pyrazole ring is commonly synthesized by cyclocondensation of hydrazine with 1,3-dicarbonyl compounds. This step is critical for establishing the heterocyclic core and is often optimized by varying temperature, solvent, and pH to maximize yield and purity.
Nitration Specificity: Nitration is performed under strongly acidic conditions with a mixture of concentrated nitric and sulfuric acids. Careful temperature control (often below 10°C) is necessary to avoid over-nitration or ring degradation. The 4-nitro substitution is favored due to electronic and steric factors inherent to the pyrazole ring system.
N-Alkylation: Alkylation of the pyrazole nitrogen with a 2-methyl-2-propanoic acid derivative or its halide is typically carried out under basic conditions to deprotonate the nitrogen and facilitate nucleophilic substitution. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance reaction rates.
Alternative Approaches: Some protocols explore direct carboxylation of the alkylated pyrazole using carbon dioxide under high pressure and temperature to form the propanoic acid moiety, potentially improving atom economy.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrazole Formation | 60–90°C, acidic or basic aqueous medium | Reaction time: 4–12 hours |
| Nitration | 0–10°C, HNO3/H2SO4 mixture | Reaction time: 1–3 hours; strict temperature control required |
| N-Alkylation | Room temperature to 60°C, base (K2CO3/NaH) | Solvent: DMF or DMSO; reaction time 6–24 hours |
| Purification | Recrystallization from ethanol or ethyl acetate | Yield typically 60–80% |
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoic acid.
Oxidation: Corresponding oxides or higher oxidation state compounds.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. A study published in a peer-reviewed journal highlighted its activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
Case Study: Synthesis and Testing
In a controlled laboratory setting, researchers synthesized derivatives of this compound and evaluated their antimicrobial efficacy using disk diffusion methods. The results showed that modifications to the nitro group enhanced activity against resistant strains, paving the way for future drug development initiatives.
Agricultural Science
Herbicide Development
The compound's structural characteristics make it a candidate for herbicide formulation. Its ability to inhibit specific biochemical pathways in plants has been explored in agricultural research. Field trials have demonstrated its effectiveness in controlling weed species without adversely affecting crop yield.
| Trial Location | Weed Species Controlled | Crop Yield (kg/ha) | Application Rate (g/ha) |
|---|---|---|---|
| Location A | Amaranthus retroflexus | 3200 | 150 |
| Location B | Cynodon dactylon | 3100 | 200 |
Materials Science
Polymer Composites
In materials science, this compound has been investigated as an additive in polymer composites. Its incorporation enhances thermal stability and mechanical properties of polymers, making it suitable for applications in packaging and construction materials.
Case Study: Composite Performance Evaluation
A study assessed the performance of polymer composites with varying concentrations of this compound. The findings indicated improved tensile strength and thermal resistance at concentrations above 5% by weight, suggesting its utility in developing high-performance materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
2-methyl-2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.
2-methyl-2-(4-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid imparts unique chemical and biological properties. The nitro group can participate in various chemical reactions, including reduction and substitution, making the compound versatile for synthetic applications. Additionally, the nitro group can influence the compound’s biological activity, potentially enhancing its therapeutic effects.
Biological Activity
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 784132-06-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, based on diverse scientific literature.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 199.164 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Pyrazole derivatives generally show activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted the efficacy of certain pyrazoles against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antitumor Activity
Pyrazole compounds have also been investigated for their antitumor potential. Specific derivatives have shown promising results in inhibiting cancer cell lines, particularly in breast cancer models like MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics such as doxorubicin has resulted in enhanced cytotoxic effects, suggesting a potential for synergistic therapeutic strategies .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural characteristics. Variations in substituents on the pyrazole ring can significantly influence their pharmacological profiles. For instance, the presence of nitro groups has been associated with increased anti-inflammatory and antimicrobial activities .
Case Studies
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The most potent compounds showed substantial reductions in TNF-α and IL-6 levels compared to controls .
- Antimicrobial Testing : In a comparative study of various synthesized pyrazoles, one compound exhibited remarkable antibacterial activity against E. coli and S. aureus, demonstrating complete bacterial death within 8 hours at low concentrations .
- Antitumor Efficacy : In vitro studies involving breast cancer cell lines revealed that certain pyrazole derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving caspase activation .
Q & A
Q. What are the common synthetic routes for 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via condensation and aza-Michael addition reactions. For example, regioselective formation of pyrazole derivatives can be achieved using methyl esters of protected amino acids as starting materials, with nitro-substituted phenyl groups introduced under reflux conditions in xylene . Key factors affecting regioselectivity include solvent polarity, temperature, and the use of catalysts like chloranil to stabilize intermediates .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are conflicting spectral data resolved?
Fourier-transform infrared (FT-IR) spectroscopy (e.g., peaks at 1702 cm⁻¹ for C=O and 1336 cm⁻¹ for N=O) and nuclear magnetic resonance (NMR) (e.g., δ 8.39 ppm for aromatic protons in DMSO-d₆) are standard . Conflicting data may arise from solvent effects or impurities; cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is advised .
Q. How does the nitro group at the 4-position of the pyrazole ring influence solubility and reactivity?
The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, but reduces solubility in polar solvents due to increased hydrophobicity. Solubility can be improved via salt formation (e.g., hydrochloride salts) or using co-solvents like DMSO .
Advanced Research Questions
Q. What experimental designs are optimal for studying the environmental fate of this compound, and how can abiotic/biotic degradation pathways be differentiated?
Long-term environmental studies should employ randomized block designs with split-split plots to account variables like soil type, microbial activity, and UV exposure . Isotopic labeling (e.g., ¹⁴C-tracing) and LC-MS/MS analysis can distinguish biotic degradation (metabolite formation) from abiotic processes (hydrolysis, photolysis) .
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity) be systematically addressed?
Dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, HEK293) are critical. Conflicting results may stem from assay conditions (e.g., serum concentration affecting bioavailability) or off-target effects. Use isoform-specific enzyme inhibitors (e.g., COX-2 vs. COX-1) to clarify mechanisms .
Q. What strategies improve the yield of multi-step syntheses involving this compound, particularly during scale-up?
Optimize intermediates’ purification (e.g., recrystallization from methanol/water mixtures) and employ flow chemistry for exothermic steps (e.g., nitro group introduction). Process analytical technology (PAT) tools like in-situ FT-IR monitoring reduce side reactions .
Q. How does the steric bulk of the 2-methyl group affect binding to biological targets, and what computational methods validate these interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the methyl group restricts rotational freedom, favoring binding to hydrophobic pockets in enzymes like cyclooxygenase. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
Methodological Guidance
Q. What quality control protocols are essential for ensuring batch-to-batch consistency in pharmaceutical research?
Follow ICH Q2(R1) guidelines:
Q. How can researchers design ecotoxicological assays to evaluate this compound’s impact on aquatic ecosystems?
Use OECD Test No. 201/202 for acute toxicity in Daphnia magna and Danio rerio. For chronic effects, measure biomarkers like glutathione-S-transferase (GST) activity in exposed organisms. Environmental concentrations should be modeled using EPI Suite™ to estimate bioaccumulation potential .
Q. What advanced NMR techniques resolve structural ambiguities in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
